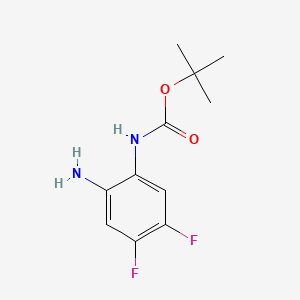
(2-Amino-4,5-difluorophényl)carbamate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: is an organic compound with the molecular formula C11H14F2N2O2. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom of the carbamate moiety. The compound is notable for its two fluorine atoms positioned on the aromatic ring, which can significantly influence its chemical properties and reactivity.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also studied for its interactions with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.
Mécanisme D'action
Target of Action
It is known to be a key intermediate in organic synthesis, suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.
Pharmacokinetics
It is also predicted to be able to permeate the blood-brain barrier . These properties suggest that it could have good bioavailability.
Action Environment
The action of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . It is recommended to be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature can affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate typically involves the reaction of 2-amino-4,5-difluorobenzene with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as iodine. The reaction is carried out in an ethanol solvent at low temperatures, often around 0°C, to ensure high yield and purity . The reaction mixture is then allowed to stand overnight, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability. The reaction conditions would be optimized to maximize yield and minimize by-products, ensuring a cost-effective production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The aromatic ring of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s functional groups and reactivity.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., HNO3) or halogenating agents (e.g., Br2) can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the electrophile used.
Oxidation: Products may include nitro derivatives or oxidized forms of the amino group.
Reduction: Reduced forms of the aromatic ring or the amino group.
Hydrolysis: The primary amine and carbon dioxide.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-amino-3,4-difluorophenyl)carbamate
- tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate
- tert-Butyl (2-amino-4,5-dimethylphenyl)carbamate
Uniqueness
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can significantly influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The presence of the tert-butyl group also provides steric hindrance, which can affect the compound’s interactions with biological targets and its overall stability.
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKTXVPUGXBLOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
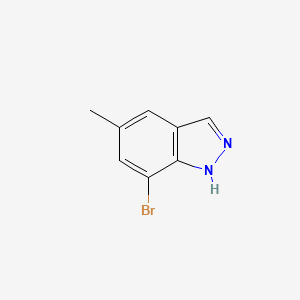
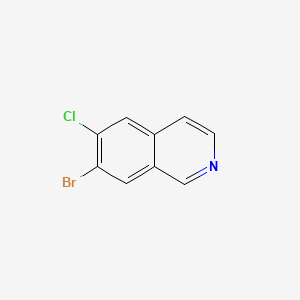
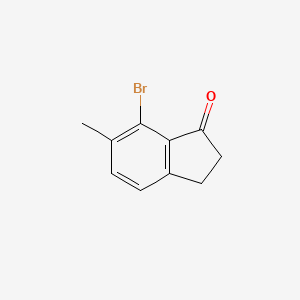
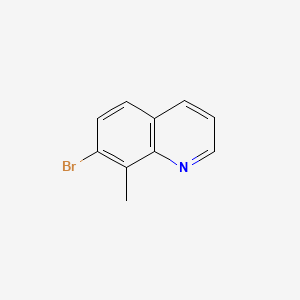
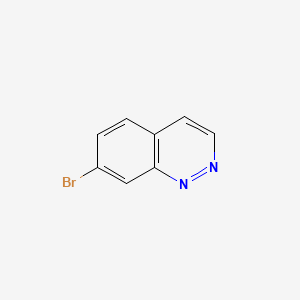
![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)
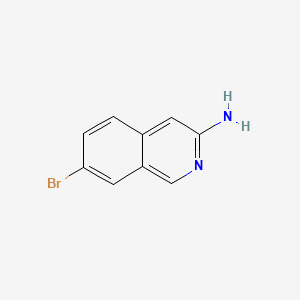
![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
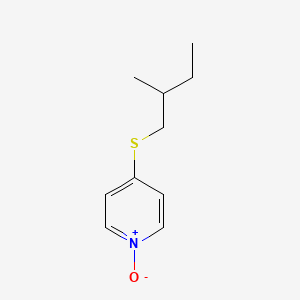
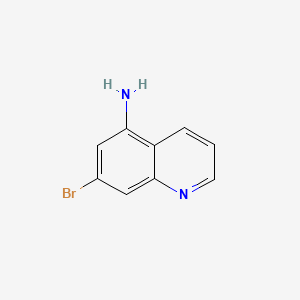
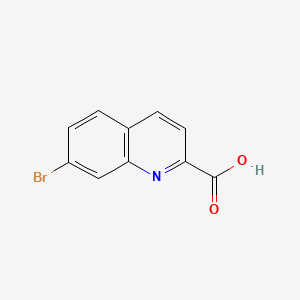
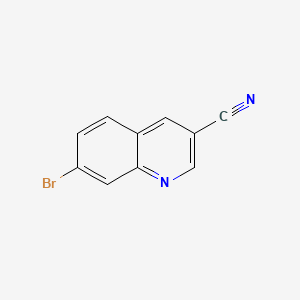
![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)
![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)
